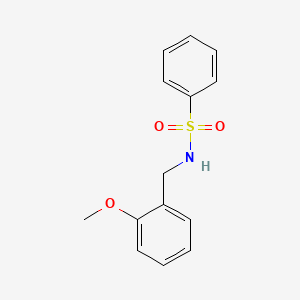

N-(2-methoxybenzyl)benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-methoxybenzyl)benzenesulfonamide and related compounds often involves the reaction of benzenesulfonamide with methoxybenzoic acid in the presence of phosphorous oxychloride, as seen in the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide (Sreenivasa et al., 2014). The reaction conditions and the specific reactants can vary, leading to the formation of different derivatives of N-(2-methoxybenzyl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of N-(2-methoxybenzyl)benzenesulfonamide derivatives has been elucidated using techniques such as IR, NMR, and X-ray diffraction studies. For instance, the crystal structure of similar compounds has shown interesting features like hydrogen bonding, C-H…O, and C-H…π interactions, which contribute to the stability of the crystal structure (Ibrahim et al., 2011).

Chemical Reactions and Properties

N-(2-methoxybenzyl)benzenesulfonamide and its derivatives participate in various chemical reactions. For example, they can undergo benzylation reactions to form corresponding methoxybenzyl ethers in good yields (Carlsen, 1998). These reactions demonstrate the compound's reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of N-(2-methoxybenzyl)benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications. The crystallographic analysis provides insight into the compound's physical properties, including the unit cell parameters and the crystal system (Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(2-methoxybenzyl)benzenesulfonamide derivatives, including their reactivity, stability, and interactions with other molecules, are essential for understanding their potential applications. Studies have shown that these compounds can exhibit interesting interactions such as hydrogen bonding and π interactions, which affect their chemical behavior and reactivity (Ibrahim et al., 2011).

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

- Application in Cancer Treatment: A study describes the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits high singlet oxygen quantum yield, making it suitable for photodynamic therapy, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

- Potent Antifungal Activity: A synthesis and antifungal screening of novel Azetidin-2-ones study, including benzenesulfonamide derivatives, indicated potent antifungal activity against Aspergillus species. This suggests its potential use in combating fungal infections (Gupta & Halve, 2015).

Spectroscopic and Photophysicochemical Properties

- Photophysicochemical Research: Research focused on the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivatives highlights its potential as a photosensitizer in cancer treatment and photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Bioactivity Studies

- Cytotoxicity and Tumor-Specificity: A series of benzenesulfonamides was synthesized and evaluated for cytotoxicity and tumor specificity. Some derivatives demonstrated significant cytotoxic activities, indicating their potential in anti-tumor research (Gul et al., 2016).

Crystal Structure and X-Ray Diffraction Studies

- Structural Analysis: The synthesis and characterization of benzenesulfonamide derivatives, including N-(3-methoxybenzoyl)benzenesulfonamide, were conducted with single crystal X-ray diffraction studies. This contributes to understanding the molecular structure and properties of such compounds (Sreenivasa et al., 2014).

Carbonic Anhydrase Inhibitor Research

- Enzyme Inhibition Studies: N-substituted benzenesulfonamides, including variants of N-(2-methoxybenzyl)benzenesulfonamide, have been studied as carbonic anhydrase inhibitors. This research is significant in understanding enzyme interactions and potential therapeutic applications (Di Fiore et al., 2011).

Environmental Analysis

- Extraction from Soil Samples: A study on the extraction of benzenesulfonamide compounds from soil samples emphasizes the importance of understanding the environmental presence and impact of these compounds (Speltini et al., 2016).

Mecanismo De Acción

Safety and Hazards

Ingestion or inhalation of benzenesulfonamide, n-butyl- may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness and/or confusion . Prolonged or repeated exposure to benzenesulfonamide, n-butyl- may cause liver damage . Reduced fertility may occur, based on animal data .

Direcciones Futuras

The future directions of “N-(2-methoxybenzyl)benzenesulfonamide” research could involve further exploration of its potential applications in photodynamic therapy and as photosensitizers. Additionally, more research could be conducted to understand its mechanism of action, particularly its role in inhibiting carbonic anhydrase isozymes .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-10-6-5-7-12(14)11-15-19(16,17)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYNVXVVBQVZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)